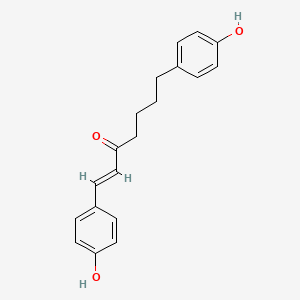

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZRLGRBBLFVBQ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCCC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one from Alpinia galanga: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the bioactive diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, from the rhizomes of Alpinia galanga. This document outlines a detailed, synthesized experimental protocol, summarizes key quantitative data, and visualizes the experimental workflow and a relevant biological signaling pathway.

Introduction

Alpinia galanga, a member of the Zingiberaceae family, is a perennial herb cultivated in Southeast Asia for its culinary and medicinal properties. Its rhizomes are a rich source of various phytochemicals, including diarylheptanoids. Among these, this compound has garnered significant interest for its potential therapeutic applications. This guide details the methodology for its extraction and purification, providing a foundation for further research and development.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Alpinia galanga is not extensively documented in a single source, the following procedure has been synthesized from established methods for the isolation of diarylheptanoids from Alpinia species and related genera.

Plant Material Collection and Preparation

Fresh rhizomes of Alpinia galanga should be collected and authenticated. The rhizomes are then washed, sliced, and shade-dried. The dried rhizome slices are ground into a coarse powder.

Extraction

The powdered rhizomes of Alpinia galanga are subjected to solvent extraction to obtain a crude extract containing the target compound.

Protocol:

-

Pack the powdered Alpinia galanga rhizomes (approximately 1 kg) into a Soxhlet apparatus.

-

Extract the powder with methanol (B129727) (3 L) for 24-48 hours or until the solvent running through the siphon is colorless.

-

Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

-

Suspend the crude methanolic extract in distilled water (500 mL).

-

Perform sequential partitioning with solvents of increasing polarity:

-

n-hexane (3 x 500 mL)

-

Dichloromethane (3 x 500 mL)

-

Ethyl acetate (B1210297) (3 x 500 mL)

-

-

Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The diarylheptanoids are expected to be concentrated in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is further purified using column chromatography to isolate the target compound.

Protocol:

-

Column Preparation: Pack a glass column (e.g., 60 cm x 5 cm) with silica (B1680970) gel (60-120 mesh) in a slurry with n-hexane.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Fraction Collection: Collect fractions of approximately 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Further Purification: Combine fractions containing the target compound (identified by comparing with a standard, if available, or by subsequent analysis) and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity. A reversed-phase C18 column with a mobile phase of methanol and water is often effective for the final purification of diarylheptanoids.

Data Presentation

Quantitative data for this compound is crucial for characterization and reproducibility.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₃ |

| Molecular Weight | 296.36 g/mol |

| Appearance | Pale yellow solid |

| ¹H NMR (CDCl₃, δ ppm) | Data not available specifically from Alpinia galanga in reviewed literature. |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available specifically from Alpinia galanga in reviewed literature. |

| Mass Spectrometry (m/z) | Data not available specifically from Alpinia galanga in reviewed literature. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Alpinia galanga.

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A related compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been reported to induce apoptosis via suppression of the PI3K/Akt pathway and activation of the ERK1/2 pathway[1]. The following diagram illustrates this proposed mechanism.

Caption: Proposed signaling pathway for apoptosis induction by this compound.

References

An In-depth Technical Guide on 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one in Curcuma longa Rhizomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, a diarylheptanoid found in the rhizomes of Curcuma longa (turmeric), is a compound of growing interest within the scientific community. While structurally related to the well-studied curcumin (B1669340), this molecule exhibits its own unique biological activities, including potential anticancer and antiviral properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its quantification in Curcuma longa, detailed experimental protocols for its study, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Curcuma longa, commonly known as turmeric, has a long history of use in traditional medicine, largely attributed to its diverse array of bioactive compounds. Among these are the diarylheptanoids, a class of phenolic compounds characterized by two aromatic rings linked by a seven-carbon chain. While curcumin is the most abundant and extensively studied diarylheptanoid in turmeric, a number of other related compounds, including this compound, are also present and contribute to the plant's overall therapeutic potential.

Recent studies have begun to shed light on the specific biological activities of these less abundant diarylheptanoids, revealing their potential as scaffolds for the development of new therapeutic agents. This guide focuses specifically on this compound, providing a detailed technical resource for its investigation.

Quantitative Analysis in Curcuma longa Rhizomes

The concentration of this compound in Curcuma longa rhizomes is considerably lower than that of the major curcuminoids (curcumin, demethoxycurcumin, and bisdemethoxycurcumin). Accurate quantification requires sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Table 1: Quantitative Data of Diarylheptanoids in Curcuma longa Rhizomes

| Compound | Concentration Range (% w/w of extract) | Analytical Method | Reference |

| Curcumin | 3.0 - 6.0 | HPLC-UV | [1] |

| Demethoxycurcumin | 1.0 - 2.0 | HPLC-UV | [1] |

| Bisdemethoxycurcumin | 0.5 - 1.5 | HPLC-UV | [1] |

| This compound | Not explicitly quantified, present as a minor constituent | LC-MS/MS | [2] |

| Other Diarylheptanoids | Variable, generally <1.0 | LC-MS/MS | [2][3] |

Note: Specific quantitative data for this compound is limited in the current literature. The provided information for major curcuminoids offers a comparative context.

Experimental Protocols

Extraction and Isolation

The following protocol outlines a general method for the extraction and isolation of diarylheptanoids from Curcuma longa rhizomes, which can be adapted for the specific enrichment of this compound.

Protocol 1: Extraction and Isolation of this compound

-

Preparation of Plant Material:

-

Obtain fresh Curcuma longa rhizomes.

-

Wash the rhizomes thoroughly to remove any soil and debris.

-

Slice the rhizomes into thin pieces and dry them in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) until brittle.

-

Grind the dried rhizomes into a fine powder using a mechanical grinder.

-

-

Soxhlet Extraction:

-

Place the powdered rhizome material (e.g., 100 g) into a cellulose (B213188) thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Extract the powder with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695) (e.g., 500 mL), for 6-8 hours. The choice of solvent can influence the extraction efficiency of different diarylheptanoids.

-

-

Concentration:

-

After extraction, concentrate the solvent extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

-

Fractionation (Optional):

-

To enrich the fraction containing this compound, the crude extract can be subjected to liquid-liquid partitioning.

-

Dissolve the crude extract in a methanol-water mixture (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297). Diarylheptanoids are typically found in the more polar fractions (chloroform and ethyl acetate).

-

-

Chromatographic Purification:

-

The enriched fraction is then subjected to column chromatography for the isolation of the target compound.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform and methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

-

Combine fractions containing the compound of interest (identified by its Rf value and comparison with a standard, if available).

-

-

Final Purification:

-

Further purification can be achieved by preparative HPLC or recrystallization to obtain this compound in high purity.

-

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of compounds on cancer cells. A structurally similar diarylheptanoid has shown activity against A549 (lung carcinoma) and NCI-H292 (mucoepidermoid pulmonary carcinoma) cells.[4]

Protocol 2: MTT Assay for Anticancer Activity

-

Cell Culture:

-

Culture A549 or NCI-H292 cells in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture. A related diarylheptanoid has shown activity against Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

-

Cell Culture:

-

Culture a suitable host cell line for the target virus (e.g., BHK-21 for HCoV-OC43 or Vero-E6 for SARS-CoV-2) in an appropriate culture medium.

-

-

Virus Propagation and Titer Determination:

-

Propagate the virus stock in the host cell line.

-

Determine the virus titer (plaque-forming units per mL, PFU/mL) by performing a standard plaque assay.

-

-

Plaque Reduction Assay:

-

Seed the host cells in 6-well or 12-well plates and grow them to confluency.

-

Prepare serial dilutions of this compound in a serum-free medium.

-

In separate tubes, mix a known amount of virus (e.g., 100 PFU) with each dilution of the compound. Also, include a virus control (virus with medium only) and a cell control (medium only).

-

Incubate the virus-compound mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

-

Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1.2% Avicel or methylcellulose) containing the respective concentrations of the compound.[6]

-

Incubate the plates at the optimal temperature for the virus (e.g., 33°C for HCoV-OC43) for 3-5 days until plaques are visible.[6][7]

-

-

Plaque Visualization and Counting:

-

Fix the cells with a fixative solution (e.g., 10% formaldehyde).

-

Stain the cells with a staining solution (e.g., 0.1% crystal violet).

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC₅₀ (half-maximal effective concentration) value.

-

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and ERK1/2.

Protocol 4: Western Blot Analysis

-

Cell Treatment and Lysis:

-

Treat cancer cells (e.g., A549) with different concentrations of this compound for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in a sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total ERK1/2, phospho-ERK1/2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to the loading control.

-

Signaling Pathways and Molecular Interactions

Preliminary evidence suggests that diarylheptanoids, including compounds structurally similar to this compound, exert their anticancer effects through the modulation of key signaling pathways, such as the PI3K/Akt and ERK1/2 pathways.[4]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Some diarylheptanoids have been shown to suppress this pathway.[4]

Caption: Proposed inhibition of the PI3K/Akt pathway.

Workflow Diagram: Western Blot Analysis of PI3K/Akt Pathway

Caption: Workflow for Western Blot analysis.

ERK1/2 Signaling Pathway

The ERK1/2 (extracellular signal-regulated kinase 1/2) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Some studies suggest that certain diarylheptanoids can activate this pathway, leading to apoptosis in cancer cells.[4]

Caption: Proposed activation of the ERK1/2 pathway.

Conclusion and Future Directions

This compound represents a promising, yet understudied, bioactive compound from Curcuma longa. While its structural similarity to curcumin suggests a range of potential therapeutic applications, further research is imperative to fully elucidate its pharmacological profile. The lack of extensive quantitative data highlights the need for the development and validation of sensitive analytical methods for its precise measurement in turmeric extracts and biological matrices.

The experimental protocols provided in this guide offer a framework for the systematic investigation of its anticancer and antiviral properties. Future research should focus on detailed mechanistic studies to confirm its interactions with the PI3K/Akt and ERK1/2 signaling pathways and to identify other potential molecular targets. Such studies will be crucial for understanding its therapeutic potential and for guiding the rational design of novel drug candidates based on its chemical scaffold. The exploration of this and other minor diarylheptanoids from Curcuma longa holds significant promise for the discovery of new therapeutic leads.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. | Semantic Scholar [semanticscholar.org]

- 7. Improved plaque assay for human coronaviruses 229E and OC43 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and MS Analysis of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, a diarylheptanoid with potential applications in drug discovery. Diarylheptanoids, naturally occurring phenolic compounds found in plants such as Alpinia galanga (galangal) and Curcuma longa (turmeric), have garnered significant research interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the structural and analytical characteristics of these compounds is crucial for their development as therapeutic agents.

Spectroscopic Data Analysis

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like phenolic compounds, providing information about the molecular weight and elemental composition. For this compound (molecular formula: C₁₉H₂₀O₃, molecular weight: 296.36 g/mol ), the following ions would be expected in the mass spectrum.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 297.1434 | Positive |

| [M+Na]⁺ | 319.1253 | Positive |

| [M-H]⁻ | 295.1289 | Negative |

Note: The predicted m/z values are calculated based on the monoisotopic masses of the elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of organic molecules. The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift databases.

Table 2: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.5 - 6.7 | d | ~16 |

| 2 | 7.4 - 7.6 | dt | ~16, ~7 |

| 4 | 2.8 - 3.0 | t | ~7.5 |

| 5 | 1.8 - 2.0 | m | - |

| 6 | 2.5 - 2.7 | t | ~7.5 |

| 7 | 2.6 - 2.8 | t | ~7.5 |

| 2', 6' | 7.0 - 7.2 | d | ~8.5 |

| 3', 5' | 6.7 - 6.9 | d | ~8.5 |

| 2'', 6'' | 7.0 - 7.2 | d | ~8.5 |

| 3'', 5'' | 6.7 - 6.9 | d | ~8.5 |

| 4'-OH | 9.0 - 9.5 | s | - |

| 4''-OH | 9.0 - 9.5 | s | - |

Table 3: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| 1 | 128 - 130 |

| 2 | 145 - 148 |

| 3 | 198 - 202 |

| 4 | 40 - 45 |

| 5 | 25 - 30 |

| 6 | 42 - 47 |

| 7 | 30 - 35 |

| 1' | 125 - 128 |

| 2', 6' | 130 - 132 |

| 3', 5' | 115 - 117 |

| 4' | 155 - 158 |

| 1'' | 132 - 135 |

| 2'', 6'' | 130 - 132 |

| 3'', 5'' | 115 - 117 |

| 4'' | 155 - 158 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible NMR and MS data.

Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For phenolic compounds, deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.

¹H and ¹³C NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Sample Preparation for ESI-MS Analysis

-

Solvent System: Dissolve the sample in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent like methanol or acetonitrile. The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can enhance protonation in positive ion mode, while a volatile base (e.g., 0.1% ammonium (B1175870) hydroxide) can aid deprotonation in negative ion mode.

-

Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL.

-

Filtration: Ensure the sample solution is free of particulates by filtering it through a 0.22 µm syringe filter before introduction into the mass spectrometer.

ESI-MS Data Acquisition

-

Ionization Mode: Acquire spectra in both positive and negative ion modes to observe all possible ionic species.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements, which are crucial for molecular formula determination.

-

Tandem MS (MS/MS): To gain structural information, perform tandem mass spectrometry experiments. In MS/MS, a specific ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides valuable information about the connectivity of the molecule.

Potential Signaling Pathway Involvement

Diarylheptanoids, including compounds structurally related to this compound, have been reported to modulate various cellular signaling pathways. For instance, some diarylheptanoids have shown inhibitory effects on the PI3K/Akt and ERK1/2 signaling pathways, which are often dysregulated in cancer. Furthermore, related compounds have been investigated as potential inhibitors of the SARS-CoV-2 nucleocapsid protein.

Caption: Potential inhibition of PI3K/Akt and ERK1/2 signaling pathways.

Caption: General workflow for NMR and MS analysis.

An In-depth Technical Guide on 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a member of the diarylheptanoid class of natural products.[1] Diarylheptanoids are characterized by a seven-carbon chain linking two phenyl groups and are a significant focus of natural products research due to their diverse biological activities.[1] This particular diarylheptanoid has been isolated from the rhizomes of medicinal plants such as Alpinia galanga and Curcuma longa.[1] Its presence in these traditionally used plants has prompted scientific inquiry into its chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound and its structurally related analogs, focusing on its chemical identity, biological activities, and mechanisms of action.

Chemical Identity

A clear identification of a compound is crucial for research and development. The following table summarizes the known synonyms and the Chemical Abstracts Service (CAS) number for this compound.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 1083200-79-6 |

| Synonyms | (1E)-1,7-Bis(4-hydroxyphenyl)-1-hepten-3-one |

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is limited in publicly available literature, extensive research has been conducted on structurally similar diarylheptanoids. These studies provide valuable insights into the potential therapeutic effects of this class of compounds. The following table summarizes key biological activities and quantitative data for closely related diarylheptanoids.

| Compound | Biological Activity | Cell Line / Model | Quantitative Data (e.g., IC50, EC50) | Reference |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | Anticancer (induces apoptosis) | A549 and NCI-H292 human lung cancer cells | Data not specified in abstract | [2] |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral (inhibits nucleocapsid protein) | HCoV-OC43 and SARS-CoV-2 | EC50: 0.16 µM (HCoV-OC43), 0.17 µM (SARS-CoV-2) | [3] |

| 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one | Antiproliferative | Human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells | Data not specified in abstract | [4] |

| Diarylheptanoids from Zingiber officinale | Anticancer | A549, HepG2, HeLa, MDA-MB-231, and HCT116 tumor cell lines | IC50 values ranging from 6.69–33.46 μM | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. Below are summaries of key experimental methodologies cited in the literature for the isolation and biological evaluation of diarylheptanoids.

Isolation of Diarylheptanoids from Alpinia officinarum

A study on the isolation of bioactive constituents from Alpinia officinarum utilized high-speed counter-current chromatography (HSCCC). While this protocol did not specifically isolate this compound, the methodology is highly relevant for the purification of diarylheptanoids from this source.

Protocol Summary:

-

Extraction: The rhizomes of Alpinia officinarum are extracted with a suitable solvent, such as chloroform.

-

HSCCC Separation: The crude extract is subjected to HSCCC to separate the individual compounds. This technique relies on the partitioning of solutes between two immiscible liquid phases.

-

Structure Elucidation: The structures of the isolated compounds are identified using spectroscopic methods such as Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR).[6]

Anticancer Activity Assessment of a Diarylheptanoid Analog

A study investigating the anticancer effects of 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one on human lung cancer cells provides a methodological framework for evaluating the cytotoxic and apoptotic effects of diarylheptanoids.

Experimental Workflow Summary:

-

Cell Culture: A549 and NCI-H292 human lung cancer cells are cultured under standard conditions.

-

Cell Viability Assay: The effect of the compound on cell viability is assessed.

-

Cell Cycle Analysis: The impact of the compound on cell cycle progression is analyzed.

-

Reactive Oxygen Species (ROS) Generation: The induction of ROS is measured.

-

Apoptosis Assays: The induction of apoptosis is evaluated through analysis of intrinsic and extrinsic signaling pathways.

-

Western Blot Analysis: The expression levels of key proteins in signaling pathways, such as p-ERK1/2, p-P90RSK, p-Akt, and P70RSK, are determined.[2]

Signaling Pathways and Mechanisms of Action

Research on diarylheptanoid analogs has elucidated potential signaling pathways through which these compounds exert their biological effects. The diagrams below, generated using the DOT language, illustrate these proposed mechanisms.

Caption: Proposed mechanism of pro-apoptotic action in lung cancer cells.

The diagram above illustrates how 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one is proposed to induce apoptosis in lung cancer cells by inhibiting the PI3K/Akt pathway and activating the ERK1/2 pathway.[2]

Caption: Proposed antitumor mechanism via the DNA damage signaling pathway.

This diagram shows the proposed mechanism for the antitumor activity of diarylheptanoids isolated from Zingiber officinale. These compounds are suggested to exert their anticancer effects by regulating the ATR/CHK1 signaling pathway, which is involved in the DNA damage response.[5]

Conclusion

This compound is a promising natural product that warrants further investigation. While direct experimental data for this specific compound is not abundant, the wealth of information on its structural analogs strongly suggests its potential as a lead compound in drug discovery, particularly in the areas of oncology and virology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this and other related diarylheptanoids.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a diarylheptanoid, a class of natural compounds that has garnered significant interest in the scientific community for its potential therapeutic applications. Structurally related to curcumin, the active component in turmeric, this compound and its analogs are being investigated for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral effects. This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of this compound and its closely related analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Therapeutic Effects

The following tables summarize the available quantitative data on the biological activities of this compound and its structurally similar analogs. It is important to note that much of the currently available data pertains to these analogs, and this is clearly indicated in the tables.

Table 1: Antiviral Activity of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one

| Virus Strain | Cell Line | Assay Type | Efficacy Metric | Value (µM) | Reference |

| HCoV-OC43 | BHK-21 | Plaque Reduction Assay | EC50 | 0.16 ± 0.01 | [1][2] |

| SARS-CoV-2 | Vero E6 | Plaque Reduction Assay | EC50 | 0.17 ± 0.07 | [1][2] |

Table 2: Cytotoxic Activity of 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30)

| Cell Line | Cancer Type | Assay Type | Efficacy Metric | Value (µM) | Reference |

| A549 | Lung Cancer | MTT Assay | IC50 | Not specified | [3] |

| NCI-H292 | Lung Cancer | MTT Assay | IC50 | Not specified | [3] |

| HeLa | Cervical Cancer | MTT Assay | IC50 | Not specified | [3] |

| SGC-7901 | Gastric Cancer | MTT Assay | IC50 | Not specified | [3] |

| MCF-7 | Breast Cancer | MTT Assay | IC50 | Not specified | [3] |

Table 3: Antioxidant Activity of Curcumin Analogs

| Compound/Extract | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |

| Turmeric Ethanol (B145695) Extract | DPPH | IC50 | 4.424 ± 0.123 | [4] |

| Turmeric Ethanol Extract | ABTS | IC50 | 3.514 ± 0.052 | [4] |

Signaling Pathways

The therapeutic effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms as described in the literature for closely related compounds.

Anti-Inflammatory Pathway: Inhibition of NF-κB Signaling

A study on the analog 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (B1249937) (HMPH) has shown that it exerts its anti-inflammatory effects by inhibiting the translocation of the p65 subunit of NF-κB into the nucleus. This prevents the transcription of pro-inflammatory genes.[5]

Anticancer Pathway: Suppression of PI3K/Akt Signaling

The analog 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[3]

Anticancer Pathway: Activation of ERK/MAPK Signaling

In addition to inhibiting the PI3K/Akt pathway, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) has been observed to activate the ERK/MAPK signaling pathway, which can lead to the induction of apoptosis in some cancer cell types.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or its analog) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Decolorization Assay for Antioxidant Activity

This assay is based on the ability of antioxidants to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

-

ABTS Radical Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Working Solution Preparation: Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS working solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS radical scavenging and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles after treatment with an antiviral compound.

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.

-

Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures for 1-2 hours.

-

Overlay: After the incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or agarose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a solution such as 1% crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).[1][2]

Conclusion

This compound and its analogs represent a promising class of compounds with a diverse range of therapeutic activities. The available data, primarily from its more studied analogs, highlight its potential as an antiviral, anticancer, and anti-inflammatory agent. The mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and ERK/MAPK. Further research is warranted to fully elucidate the therapeutic potential of this compound itself and to translate these preclinical findings into clinical applications. The experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations into this promising compound.

References

- 1. scienceopen.com [scienceopen.com]

- 2. scienceopen.com [scienceopen.com]

- 3. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide consolidates the current understanding of the mechanism of action of the diarylheptanoid 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one. This document provides a structured overview of its biological effects, supported by available data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

This compound is a diarylheptanoid, a class of natural products found in various plant species, including those of the genera Alpinia and Curcuma.[1][2] Structurally similar to curcumin, this compound has garnered interest for its potential therapeutic properties. However, it is crucial to note that much of the existing research has been conducted on structurally related diarylheptanoids, and data specifically for this compound (CAS 1083200-79-6) remains limited. This guide aims to summarize the available information for the target compound while also drawing relevant insights from studies on its close analogs to provide a broader context for its potential mechanisms of action.

Core Biological Activities and Mechanisms of Action

The primary therapeutic potential of this compound and related diarylheptanoids appears to lie in their anti-inflammatory, anti-cancer, and anti-viral activities. The underlying mechanisms are multifaceted, involving the modulation of key cellular signaling pathways.

Anti-Cancer Activity

Studies on closely related diarylheptanoids, such as 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, have demonstrated significant anti-cancer effects, particularly in lung cancer models.[3] The proposed mechanisms include:

-

Induction of Apoptosis: The compound has been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle.[3]

-

Modulation of Signaling Pathways: Key signaling pathways implicated in cancer cell survival and proliferation are affected. Specifically, it has been observed to suppress the PI3K/Akt pathway while activating the ERK1/2 pathway.[3]

Anti-Inflammatory Activity

The anti-inflammatory properties of diarylheptanoids are attributed to their ability to suppress the expression of pro-inflammatory mediators. This is primarily achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Inhibition of NF-κB leads to the downregulation of downstream targets such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Anti-Viral Activity

A structurally related compound, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, has shown potent anti-viral activity against HCoV-OC43 and SARS-CoV-2.[4] The mechanism involves the inhibition of the viral nucleocapsid (N) protein.[4]

Quantitative Data

Quantitative data for this compound is scarce in the publicly available literature. The following table summarizes data for a closely related diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, to provide a reference for potential efficacy.

| Compound | Assay | Target Organism/Cell Line | Metric | Value (µM) | Reference |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral Activity | HCoV-OC43 | EC50 | 0.16 | [4] |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral Activity | SARS-CoV-2 | EC50 | 0.17 | [4] |

Experimental Protocols

Extraction and Isolation of Diarylheptanoids from Alpinia Species

This protocol outlines a general procedure for the extraction and isolation of diarylheptanoids from plant material.

Procedure:

-

Extraction: Dried and powdered rhizomes of the plant material are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are further purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways like PI3K/Akt and ERK1/2.

Procedure:

-

Cell Lysis: Cells treated with the compound are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with the compound.

Procedure:

-

Cell Treatment and Harvesting: Cells are treated with the compound for the desired time. Both floating and adherent cells are collected.

-

Cell Staining: The harvested cells are washed and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for a short period.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by diarylheptanoids and a typical experimental workflow for their study.

Caption: Putative Anti-Cancer Signaling Pathways of Diarylheptanoids.

Caption: Putative Anti-Inflammatory Signaling Pathway of Diarylheptanoids.

Caption: General Experimental Workflow for Studying Diarylheptanoids.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The available evidence, largely from studies on structurally similar compounds, suggests its involvement in critical cellular pathways related to cancer and inflammation. However, there is a clear and urgent need for further research focused specifically on this compound to elucidate its precise mechanisms of action and to quantify its biological activities. Future studies should aim to:

-

Conduct comprehensive in vitro and in vivo studies to determine the IC50 and EC50 values of this compound against a panel of cancer cell lines and in models of inflammation.

-

Perform detailed mechanistic studies, including transcriptomic and proteomic analyses, to identify the direct molecular targets and downstream signaling cascades affected by this specific compound.

-

Investigate its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound.

References

A Technical Review of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one and Related Diarylheptanoids from Alpinia officinarum

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a naturally occurring diarylheptanoid found in the rhizomes of Alpinia officinarum Hance (lesser galangal) and Curcuma longa (turmeric).[1] Diarylheptanoids, characterized by a seven-carbon chain linking two phenyl groups, are a class of plant secondary metabolites investigated for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[2][3] This technical guide provides a comprehensive review of the available scientific literature on this compound.

It is important to note that while this specific compound has been identified, the body of research dedicated exclusively to it is limited. A significant portion of the available literature focuses on structurally similar diarylheptanoids isolated from the same plant sources. Therefore, this review will also present a comparative analysis of these related compounds to provide a broader context for its potential biological activities and mechanisms of action. This comparative approach is essential for researchers interested in the structure-activity relationships of diarylheptanoids from Alpinia officinarum.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its close analogues is presented in Table 1.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source(s) |

| This compound | C19H20O3 | 296.36 | Alpinia officinarum, Curcuma longa[1] |

| 1,7-Bis(4-hydroxyphenyl)heptan-3-one | C19H22O3 | 298.37 | Curcuma kwangsiensis, Parthenocissus tricuspidata, Acer nikoense[4] |

| (4E)-7-(4-Hydroxyphenyl)-1-phenylhept-4-en-3-one | C19H20O2 | 280.36 | Alpinia officinarum[5] |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | C19H16O3 | 292.33 | Curcuma longa, Etlingera elatior[6] |

Biological Activities and Quantitative Data

A structurally similar compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), isolated from Viscum coloratum, has demonstrated significant cytotoxic activity against various human cancer cell lines.[7]

Table 2: Cytotoxic Activity of Diarylheptanoids

| Compound Name | Cell Line | Activity | IC50 Value | Reference |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | A549 (Human lung cancer) | Reduced cell viability | Not specified | [7] |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | NCI-H292 (Human lung cancer) | Reduced cell viability | Not specified | [7] |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | HeLa (Human cervical cancer) | Cytotoxic | Not specified | [7] |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | SGC-7901 (Human gastric cancer) | Cytotoxic | Not specified | [7] |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | MCF-7 (Human breast cancer) | Cytotoxic | Not specified | [7] |

| Diarylheptanoid 4 from A. officinarum | HepG2 (Human liver cancer) | Moderately cytotoxic | Not specified | [8] |

| Diarylheptanoid 4 from A. officinarum | MCF-7 (Human breast cancer) | Moderately cytotoxic | Not specified | [8] |

| Diarylheptanoid 4 from A. officinarum | SF-268 (Human glioblastoma) | Moderately cytotoxic | Not specified | [8] |

| 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one | HT-1080 (Human fibrosarcoma) | Antiproliferative | Not specified | [9] |

| 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one | Colon 26-L5 (Murine carcinoma) | Antiproliferative | Not specified | [9] |

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not explicitly detailed in the available literature. However, general methods for the isolation and synthesis of diarylheptanoids can be inferred from studies on related compounds.

General Isolation Protocol for Diarylheptanoids from Alpinia officinarum

-

Extraction: The dried and powdered rhizomes of Alpinia officinarum are typically extracted with a solvent such as methanol (B129727) or a chloroform-methanol mixture.

-

Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been successfully employed for the separation of diarylheptanoids from the chloroform (B151607) extract of galangal.[10]

-

Purification: Final purification of the isolated compounds is achieved through repeated column chromatography over silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[11]

General Synthetic Approach for Diarylheptanoids

The total synthesis of diarylheptanoids often involves Claisen-Schmidt condensation reactions. For instance, the synthesis of 7-(4-hydroxyphenyl)-1-phenylheptan-3-one was achieved through a Claisen-Schmidt condensation of 4-phenylbut-3-en-2-one and p-methoxycinnamaldehyde in the presence of concentrated NaOH in an ethanol-water mixture.[12] Subsequent steps would involve modifications to achieve the desired final structure.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on related diarylheptanoids provide potential avenues for investigation.

The diarylheptanoid 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) has been shown to induce apoptosis in lung cancer cells through the suppression of the PI3K/Akt pathway and the activation of the ERK1/2 pathway.[7] Another diarylheptanoid from Alpinia officinarum, 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one (AO-1), has demonstrated neuroprotective effects against amyloid-β induced toxicity, which are dependent on the activation of the PI3K-mTOR signaling pathway.[13]

Below is a conceptual diagram illustrating the proposed signaling pathway for the anticancer activity of the related diarylheptanoid, EB30.

Caption: Proposed signaling pathway for EB30-induced apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for the investigation of diarylheptanoids from natural sources.

Caption: General workflow for diarylheptanoid research.

Conclusion

This compound is a diarylheptanoid with potential biological activities, yet it remains a relatively understudied compound. The available literature suggests that its properties are likely to be similar to other diarylheptanoids found in Alpinia officinarum, which have demonstrated cytotoxic, anti-inflammatory, and neuroprotective effects. The lack of specific quantitative data and detailed experimental protocols for this particular molecule highlights a gap in the current research landscape.

Future research should focus on the targeted isolation and synthesis of this compound to enable a thorough evaluation of its biological activities. Elucidating its specific mechanisms of action and comparing them to its structural analogues will be crucial for understanding the structure-activity relationships within this promising class of natural products and for its potential development as a therapeutic agent.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diarylheptanoids from Alpinia officinarum Cause Distinct but Overlapping Effects on the Translatome of B Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,7-Bis(4-Hydroxyphenyl)Heptan-3-One | C19H22O3 | CID 14608480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | C19H20O2 | CID 45783180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]

- 7. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 13. 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the laboratory synthesis of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, a diarylheptanoid with significant potential in medicinal chemistry. Diarylheptanoids, a class of natural products, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document outlines a detailed two-step synthetic protocol, starting from commercially available precursors. Furthermore, it includes protocols for evaluating the synthesized compound's potential biological activities, such as antioxidant capacity, anti-inflammatory effects, and antiviral properties, which are crucial for drug discovery and development programs.

Introduction

This compound belongs to the diarylheptanoid family, a class of compounds that includes the well-known curcumin. These compounds are characterized by two aromatic rings joined by a seven-carbon chain. The presence of phenolic hydroxyl groups and an α,β-unsaturated ketone moiety in the structure of this compound suggests its potential for a range of biological activities. Research on related diarylheptanoids has demonstrated their efficacy as antioxidant, anti-inflammatory, and even antiviral agents. For instance, a structurally similar compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, has shown potent inhibitory activity against the SARS-CoV-2 nucleocapsid protein[1][2]. This highlights the therapeutic potential of this class of molecules.

This document provides a reliable method for the laboratory-scale synthesis of this compound and standardized protocols for assessing its biological relevance.

Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₂₀O₃ |

| Molecular Weight | 296.36 g/mol |

| CAS Number | 1083200-79-6 |

| Appearance | Expected to be a pale yellow solid |

| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and acetone |

Experimental Protocols

The synthesis of this compound is proposed via a two-step process involving the synthesis of a key ketone intermediate followed by a Claisen-Schmidt condensation.

Step 1: Synthesis of 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)

This precursor is synthesized via a crossed-aldol condensation of 4-hydroxybenzaldehyde (B117250) with acetone, followed by catalytic hydrogenation.

Reaction Scheme:

Caption: Synthesis of the ketone precursor.

Materials:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Molar Eq. |

| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 12.21 g | 1.0 |

| Acetone | 67-64-1 | 58.08 | 29.0 mL | 4.0 |

| Sodium Hydroxide (B78521) (NaOH) | 1310-73-2 | 40.00 | 4.0 g | 1.0 |

| Ethanol (95%) | 64-17-5 | - | 100 mL | - |

| Water (distilled) | 7732-18-5 | - | 100 mL | - |

| Palladium on Carbon (10% Pd) | 7440-05-3 | - | 0.5 g | - |

| Hydrogen Gas (H₂) | 1333-74-0 | - | Balloon | - |

Procedure:

-

Condensation: In a 250 mL round-bottom flask, dissolve 12.21 g (0.1 mol) of 4-hydroxybenzaldehyde in 50 mL of ethanol. To this, add 29.0 mL (0.4 mol) of acetone.

-

In a separate beaker, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water and cool the solution in an ice bath.

-

Slowly add the cold NaOH solution to the ethanolic solution of the aldehyde and ketone with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with dilute HCl until it reaches pH 7.

-

Extract the product with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, 4-(4-hydroxyphenyl)but-3-en-2-one.

-

Hydrogenation: Dissolve the crude product in 100 mL of ethanol in a hydrogenation flask.

-

Add 0.5 g of 10% Pd/C catalyst to the solution.

-

Secure a balloon filled with hydrogen gas to the flask and stir the mixture vigorously at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 4-(4-hydroxyphenyl)butan-2-one. The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Expected Yield: ~70-80%

Step 2: Synthesis of this compound

This final step involves a Claisen-Schmidt condensation between the synthesized ketone and another equivalent of 4-hydroxybenzaldehyde.

Reaction Scheme:

References

Application Notes and Protocols for Neuroprotective Assays of Diarylheptanoids

Disclaimer: As of December 2025, specific neuroprotective assay data for 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is not available in the public domain. This document provides detailed application notes and protocols for a closely related and well-studied diarylheptanoid, 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one (referred to as AO-1) , which has demonstrated significant neuroprotective properties. Researchers investigating the target compound may find these methodologies applicable.

Introduction to 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one (AO-1)

AO-1 is a diarylheptanoid isolated from the plant Alpinia officinarum. It has garnered attention in neuropharmacology for its potential to protect neurons from various insults, particularly those associated with neurodegenerative diseases like Alzheimer's disease. Studies have shown that AO-1 can mitigate the neurotoxic effects of amyloid-β (Aβ) oligomers, reduce oxidative stress, and inhibit apoptosis in neuronal cells.[1][2]

Neuroprotective Bioactivity of AO-1

The neuroprotective effects of AO-1 have been primarily attributed to its ability to counteract Aβ-induced neurotoxicity and oxidative stress. Key findings from in vitro studies are summarized below.

Protection Against Amyloid-β Induced Neurotoxicity

AO-1 has been shown to protect primary neurons from the detrimental effects of Aβ oligomers, which are a hallmark of Alzheimer's disease. This protection manifests as the preservation of dendritic integrity and enhanced cell survival.[1][2]

Table 1: Effect of AO-1 on Neuronal Viability in the Presence of Amyloid-β

| Treatment | Neuronal Viability (%) | Reference |

| Control | 100 | [Biol Pharm Bull. 2016;39(12):1961-1967] |

| Aβ (1-42) | 58 ± 5 | [Biol Pharm Bull. 2016;39(12):1961-1967] |

| Aβ (1-42) + AO-1 (10 µM) | 85 ± 7 | [Biol Pharm Bull. 2016;39(12):1961-1967] |

Attenuation of Oxidative Stress

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative disorders. AO-1 has demonstrated the capacity to reduce the production of reactive oxygen species (ROS) in neuronal cells exposed to neurotoxic stimuli.

Table 2: Effect of AO-1 on Reactive Oxygen Species (ROS) Levels

| Treatment | Relative ROS Levels (%) | Reference |

| Control | 100 | [Biol Pharm Bull. 2016;39(12):1961-1967] |

| Aβ (1-42) | 210 ± 15 | [Biol Pharm Bull. 2016;39(12):1961-1967] |

| Aβ (1-42) + AO-1 (10 µM) | 125 ± 10 | [Biol Pharm Bull. 2016;39(12):1961-1967] |

Signaling Pathway

The neuroprotective effects of AO-1 are mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.[1][2]

Caption: PI3K/Akt/mTOR signaling pathway activated by AO-1.

Experimental Protocols

The following are detailed protocols for key in vitro neuroprotective assays that can be adapted to evaluate the efficacy of diarylheptanoids like AO-1.

Amyloid-β Induced Neurotoxicity Assay in Primary Neurons

This protocol describes how to assess the neuroprotective effects of a compound against Aβ-induced toxicity in primary cortical neurons.[3]

Caption: Workflow for Aβ-induced neurotoxicity assay.

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Amyloid-β (1-42) peptide

-

AO-1 (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

Anti-MAP2 antibody for immunofluorescence

Procedure:

-

Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days to allow for maturation.

-

Compound Treatment: Pre-treat the neurons with various concentrations of AO-1 for 2 hours.

-

Aβ Preparation and Treatment: Prepare Aβ (1-42) oligomers according to established protocols. Add the Aβ oligomers to the treated neurons at a final concentration of 5 µM.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.

-

-

Dendrite Morphology: For morphological analysis, fix the cells, permeabilize, and stain with an anti-MAP2 antibody followed by a fluorescent secondary antibody. Capture images using a fluorescence microscope and analyze neurite length and branching.

Oxidative Stress Assay in SH-SY5Y Cells

This protocol outlines a method to measure the antioxidant properties of a compound in a human neuroblastoma cell line (SH-SY5Y) subjected to oxidative stress.[4][5]

Caption: Workflow for oxidative stress assay.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium with 10% FBS

-

AO-1 (or test compound)

-

Hydrogen peroxide (H2O2)

-

2',7'-dichlorofluorescin diacetate (DCFDA)

Procedure:

-

Cell Culture: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with different concentrations of AO-1 for 2 hours.

-

Induce Oxidative Stress: Add H2O2 to the wells to a final concentration of 100 µM and incubate for 4 hours.

-

DCFDA Staining: Wash the cells with PBS and then incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is for detecting the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway to confirm its activation by the test compound.[6][7]

Materials:

-

Neuronal cells (primary or cell line)

-

AO-1 (or test compound)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment and Lysis: Treat neuronal cells with AO-1 and/or the neurotoxic agent for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an ECL reagent and an imaging system.

-